8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and ethoxy groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a quinoline derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The ethoxy and fluoro groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in large-scale production. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further functionalized for specific applications.
Scientific Research Applications
8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Ethoxy-1-(3-fluoro-phenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 8-Methoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
- 8-Ethoxy-1-(3-chloro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of ethoxy and fluoro groups, which confer enhanced chemical stability and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWONKKDKWUBRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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